3-(1,3,4-Oxadiazol-2-yl)morpholine

Description

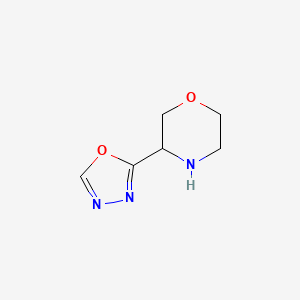

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-9-8-4-11-6/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLMUHWMEODJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 1,3,4 Oxadiazol 2 Yl Morpholine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(1,3,4-oxadiazol-2-yl)morpholine suggests several strategic disconnections to arrive at simpler, commercially available starting materials. The most logical disconnection points are the C-N bond between the morpholine (B109124) ring and the oxadiazole ring, and the bonds within the 1,3,4-oxadiazole (B1194373) ring itself.

Disconnection Approach 1: C-N Bond Cleavage

This primary disconnection breaks the bond between the morpholine nitrogen and the C2 position of the oxadiazole ring. This leads to a 2-functionalized 1,3,4-oxadiazole (e.g., a 2-halo- or 2-thio-substituted oxadiazole) and morpholine. This approach is advantageous as it allows for the separate synthesis and subsequent coupling of the two heterocyclic systems.

Disconnection Approach 2: Oxadiazole Ring Cleavage

Further disconnection of the 1,3,4-oxadiazole precursor, a 1,2-diacylhydrazine, reveals two potential acylating agents. One would be derived from a morpholine carboxylic acid equivalent and the other from a simple acyl hydrazide. This pathway focuses on forming the oxadiazole ring with the morpholine substituent already in place. A general retrosynthetic analysis for a substituted 2-amino-1,3,4-oxadiazole is shown in the literature, which can be adapted for the target compound. mdpi.com

Classical Synthetic Routes

Traditional synthetic methods for preparing this compound and its derivatives rely on well-established organic reactions for the formation of the heterocyclic rings and their subsequent linkage.

Ring Formation Approaches to the 1,3,4-Oxadiazole Moiety

The construction of the 1,3,4-oxadiazole ring is a cornerstone of many synthetic strategies. Several classical methods are frequently employed:

Cyclodehydration of 1,2-Diacylhydrazines: This is one of the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com The reaction involves the cyclization of a 1,2-diacylhydrazine using a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. rsc.org

From Acid Hydrazides: Acid hydrazides are versatile starting materials. They can be reacted with various reagents to form the oxadiazole ring. For instance, reaction with an acid chloride followed by cyclization is a common route. openmedicinalchemistryjournal.com Alternatively, oxidative cyclization of N-acylhydrazones, formed from the condensation of acid hydrazides and aldehydes, can yield 1,3,4-oxadiazoles. mdpi.com

Reaction with Carbon Disulfide: The reaction of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification, yields 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com The thiol group can then be further functionalized.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1,2-Diacylhydrazine | Phosphorus Oxychloride | 2,5-Disubstituted 1,3,4-Oxadiazole | mdpi.comrsc.org |

| Acid Hydrazide, Acid Chloride | Dehydrating Agent | 2,5-Disubstituted 1,3,4-Oxadiazole | openmedicinalchemistryjournal.com |

| N-Acylhydrazone | Oxidizing Agent | 2,5-Disubstituted 1,3,4-Oxadiazole | mdpi.com |

| Acylhydrazide | Carbon Disulfide, Base | 5-Substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |

Morpholine Ring Construction and Functionalization Strategies

The morpholine moiety is a common feature in many pharmaceuticals and bioactive compounds. acs.org Its synthesis and functionalization are well-documented. While the direct synthesis of the morpholine ring is possible, for the preparation of this compound, commercially available morpholine is typically used as the starting material for coupling reactions. Functionalization often involves reactions at the nitrogen atom.

Coupling Methodologies for Oxadiazole-Morpholine Linkage Formation

The crucial step in many syntheses of the target compound is the formation of the C-N bond between the oxadiazole and morpholine rings.

Nucleophilic Substitution: A common strategy involves the reaction of a 2-halo-1,3,4-oxadiazole with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the halide from the oxadiazole ring. Another approach involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with a halo-functionalized morpholine derivative.

Mannich-type Reactions: Mannich bases can be formed by the reaction of a compound containing an active hydrogen (like a 1,2,4-triazole-3-thione, which can be derived from a 1,3,4-oxadiazole), formaldehyde, and a secondary amine like morpholine.

Modern Synthetic Approaches

Contemporary synthetic chemistry offers more efficient and selective methods for the synthesis of complex molecules like this compound.

Catalytic Reaction Systems for Compound Synthesis

Catalytic systems, particularly those employing transition metals, have revolutionized the synthesis of heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for C-N bond formation. For instance, a Pd-catalyzed Negishi cross-coupling has been reported for the functionalization of 1,3,4-oxadiazoles. acs.org This could potentially be applied to couple a zincated morpholine derivative with a 2-halo-1,3,4-oxadiazole. Another approach involves a palladium-catalyzed oxidative annulation reaction of hydrazides with isocyanides to form 2-amino-1,3,4-oxadiazoles. jchemrev.com

Copper-Catalyzed Reactions: Copper catalysts are also effective for C-N bond formation. A copper-catalyzed electrophilic amination of a zincated 1,3,4-oxadiazole with a hydroxylamino benzoate (B1203000) derived from morpholine has been demonstrated. acs.org Additionally, copper-catalyzed oxidative cyclization of N-arylidene aroyl hydrazides can provide access to 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com

Electrochemical Synthesis: An innovative approach involves the electrochemical C-H oxidation and methoxylation of N-Boc morpholine, which can then be used as a precursor for the synthesis of 3-oxadiazolyl morpholines.

| Catalyst System | Reaction Type | Reactants | Product | Reference(s) |

| Pd(dba)₂/XantPhos | Negishi Cross-Coupling | Zincated 1,3,4-oxadiazole, Aryl Halide | Substituted 1,3,4-Oxadiazole | acs.org |

| Palladium Catalyst | Oxidative Annulation | Hydrazide, Isocyanide | 2-Amino-1,3,4-Oxadiazole | jchemrev.com |

| Copper Catalyst | Electrophilic Amination | Zincated 1,3,4-oxadiazole, Hydroxylamino benzoate of morpholine | 2-Morpholino-1,3,4-Oxadiazole | acs.org |

| Cu(OTf)₂ | Oxidative Cyclization | N-Arylidene aroyl hydrazide | 2,5-Disubstituted-1,3,4-Oxadiazole | jchemrev.com |

Sustainable and Green Chemistry Principles in Synthesis

The synthesis of 1,3,4-oxadiazole derivatives, including those linked to a morpholine scaffold, has increasingly moved towards environmentally benign methodologies. nih.gov Traditional synthesis methods often involve hazardous reagents, significant waste production, and harsh reaction conditions, prompting the development of greener alternatives. nih.govglobalresearchonline.net

Green chemistry approaches focus on the use of renewable substrates, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov Key strategies that have been implemented in the synthesis of 1,3,4-oxadiazoles include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.gov For instance, the cyclization-oxidation of acyl hydrazones can be completed in minutes under microwave irradiation, whereas it might take hours under reflux conditions. nih.gov

Solvent-Free Reactions: Grinding techniques, where reactants are ground together in a mortar and pestle, often with a catalytic amount of a reagent like molecular iodine, represent an eco-friendly, solvent-free approach. tandfonline.comresearchgate.net This method avoids the use of organic solvents at any stage of the reaction, from the formation of intermediates to the final product. tandfonline.com

Catalyst-Based Innovations: The use of efficient and reusable catalysts is a cornerstone of green synthesis. nih.gov For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, various catalysts have been explored, including ferric chloride and molecular iodine under solvent-free conditions. researchgate.netresearchgate.net

Alternative Energy Sources: Besides microwaves, other energy sources like ultrasound have been employed to promote reactions, leading to better yields and shorter reaction times with minimal chemical waste. nih.gov

These innovative techniques not only offer environmental benefits but also provide advantages in terms of scalability, cost-effectiveness, and ease of purification. nih.gov

Derivatization and Analog Synthesis

The generation of analogs of this compound involves modifications on both the morpholine and the 1,3,4-oxadiazole rings, as well as more complex scaffold alterations.

Functionalization of the Morpholine Ring System

The morpholine ring is a privileged structure in medicinal chemistry, and its functionalization is a key strategy for developing new bioactive molecules. nih.gov For the specific case of 3-substituted morpholines, which is a less common substitution pattern, innovative methods are required.

A key development has been the use of electrochemical C-H oxidation for the direct functionalization of the morpholine ring at the C-3 position. researchgate.net This method allows for the introduction of various functionalities, including the oxadiazole ring, onto the morpholine scaffold. researchgate.net More conventional approaches to morpholine derivatization often start with morpholine itself and involve reactions such as N-acylation or N-alkylation. benthamscience.comuobaghdad.edu.iq For instance, reacting morpholine with ethyl chloroacetate (B1199739) can yield morpholin-N-ethyl acetate, a versatile intermediate for further modifications. uobaghdad.edu.iq

Substitution Patterns on the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is an electron-deficient heterocycle, which dictates its reactivity. chemicalbook.com This electronic nature makes direct electrophilic substitution on the carbon atoms (C2 and C5) of the ring difficult. globalresearchonline.netchemicalbook.com

Key characteristics of substitution on the 1,3,4-oxadiazole ring include:

2,5-Disubstitution: This is the most common and synthetically accessible pattern for 1,3,4-oxadiazoles. dergipark.org.tr These derivatives are typically prepared through the cyclization of precursors like N,N'-diacylhydrazines or N-acylhydrazones. mdpi.comresearchgate.net

Nucleophilic Substitution: While generally uncommon, nucleophilic substitution can occur, particularly on 1,3,4-oxadiazoles bearing a leaving group, such as a halogen atom. globalresearchonline.net

Influence of Substituents: The reactivity of the oxadiazole ring can be modulated by the nature of its substituents. Electron-releasing groups can enhance reactivity towards electrophiles, although these reactions may still occur at the ring nitrogen atoms. globalresearchonline.netrroij.com

The synthesis of analogs of this compound would likely involve building the oxadiazole ring from a morpholine-containing precursor, allowing for variation at the 5-position of the oxadiazole ring.

Exploration of Heterocyclic Ring Fusions and Scaffold Modifications

Fusing the 1,3,4-oxadiazole ring with other heterocyclic systems is a prominent strategy to create novel chemical scaffolds with diverse biological activities. nih.gov This approach has led to the synthesis of various fused systems, demonstrating the versatility of the oxadiazole core.

Examples of such fused heterocyclic systems include:

Triazolo[3,4-b] nih.govtandfonline.comchemicalbook.comoxadiazoles: These can be synthesized from a 2-hydrazinyl-1,3,4-oxadiazole intermediate, which undergoes cyclization with reagents like cyanogen (B1215507) bromide or acetic acid. researchgate.net

1,2,4-Oxadiazole-1,3,4-oxadiazole Hybrids: The combination of different oxadiazole isomers within the same molecule has been explored to develop compounds with potential anticancer properties. nih.gov

Triazole-Thione Fused Systems: The reaction of amino-triazole-thiol derivatives, obtained from oxadiazole precursors, with various reagents can lead to the formation of triazolo-triazole fused rings. acs.org

These scaffold modifications significantly expand the chemical space around the core morpholine-oxadiazole structure, offering pathways to new derivatives.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. Several factors can be fine-tuned to enhance the synthesis of 1,3,4-oxadiazole derivatives.

Key Optimization Strategies:

| Parameter | Example of Optimization | Outcome | Reference |

| Catalyst | Comparing coupling reagents (TBTU, DIC, DCC) for the cyclodesulfurization of thiosemicarbazides to form 1,3,4-oxadiazoles. | TBTU was identified as the most efficient reagent, providing a yield of 85%. | luxembourg-bio.com |

| Reaction Time & Temperature | Utilizing microwave irradiation instead of conventional heating for the synthesis of 1,3,4-oxadiazoles from α-amino acids and acyl hydrazides. | Reaction times were reduced from 8 hours to 3-4 minutes, with yields improving from 30-66% to 47-72%. | researchgate.net |

| Solvent | Performing the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a solvent-free grinding technique. | Avoids the use of hazardous organic solvents and simplifies the work-up procedure. | tandfonline.comresearchgate.net |

| Reagent Stoichiometry | Optimizing the molar ratio of iodine catalyst in the grinding synthesis of 1,3,4-oxadiazoles. | It was found that catalytic amounts were sufficient, and excessive amounts did not improve yield or reaction time. | tandfonline.com |

| Dehydrating Agent | Using [Et2NSF2]BF4 as a cyclodehydration agent for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles. | Provided a practical method for the synthesis of various functionalized 1,3,4-oxadiazoles. | rsc.org |

The addition of acetic acid as an additive has also been shown to generally improve yields in certain cyclodehydration reactions. rsc.org The choice of solvent can also be critical; for instance, in the electrochemical synthesis of aminoquinolines from quinoline (B57606) N-oxides and morpholine, the solvent determined the position of substitution. researchgate.net

Computational and Theoretical Investigations of 3 1,3,4 Oxadiazol 2 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules. For 3-(1,3,4-Oxadiazol-2-yl)morpholine, these calculations can predict its electronic structure, charge distribution, and sites of potential chemical interaction.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Theoretical studies on related 1,3,4-oxadiazole (B1194373) derivatives suggest that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient oxadiazole ring. rsc.orgkaust.edu.sa In this compound, it is anticipated that the HOMO would have significant contributions from the nitrogen atom of the morpholine (B109124) ring, which acts as an electron-donating group. Conversely, the LUMO is expected to be predominantly located on the 1,3,4-oxadiazole ring, reflecting its electron-accepting nature.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. Computational studies on various 1,3,4-oxadiazole derivatives have shown that the nature of the substituent can modulate this energy gap. nih.govnahrainuniv.edu.iq

The charge distribution within this compound is also a key aspect of its electronic structure. The electronegative oxygen and nitrogen atoms in both the morpholine and oxadiazole rings lead to a non-uniform distribution of electron density. The oxygen and nitrogen atoms of the oxadiazole ring, along with the oxygen and nitrogen of the morpholine ring, are expected to carry partial negative charges, while the adjacent carbon atoms would possess partial positive charges. This charge separation contributes to the molecule's dipole moment and influences its intermolecular interactions.

| Property | Predicted Value/Location | Basis of Prediction |

| HOMO | Primarily on the morpholine nitrogen | Electron-donating nature of the amine group in morpholine. |

| LUMO | Primarily on the 1,3,4-oxadiazole ring | Electron-deficient character of the 1,3,4-oxadiazole ring. rsc.orgkaust.edu.sa |

| Energy Gap | Moderate | Typical for heterocyclic compounds. |

| Charge Distribution | Partial negative charges on N and O atoms | High electronegativity of nitrogen and oxygen. |

Molecular Electrostatic Potential Mapping

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map is predicted to show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of both rings, indicating their potential to act as sites for electrophilic attack or hydrogen bond acceptors.

Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms attached to the morpholine ring and potentially near the carbon atoms of the oxadiazole ring. These electropositive regions represent likely sites for nucleophilic attack. The MEP map is a valuable tool for predicting how the molecule will interact with other molecules, including biological targets.

Prediction of Chemical Reactivity and Sites of Interaction

The electronic structure analysis and MEP map allow for the prediction of the chemical reactivity of this compound. The electron-rich nitrogen atom of the morpholine ring is a likely site for protonation and other electrophilic reactions. The 1,3,4-oxadiazole ring, being electron-deficient, is expected to be susceptible to nucleophilic attack, particularly at the carbon atom situated between the two nitrogen atoms.

The presence of both hydrogen bond donors (the N-H group, if present as a secondary amine in a substituted morpholine) and acceptors (the oxygen and nitrogen atoms) suggests that this compound can participate in hydrogen bonding, which is a crucial interaction in many chemical and biological systems.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its function. Conformational analysis and molecular dynamics simulations can provide insights into the preferred shapes of this compound and how these shapes might change in different environments.

Preferred Conformations and Conformational Landscapes

The conformational flexibility of this compound primarily arises from the morpholine ring and the rotation around the single bond connecting it to the oxadiazole ring. The morpholine ring is known to exist predominantly in a chair conformation. scispace.comacs.orgresearchgate.netacs.orgrsc.org However, two distinct chair conformers are possible: one with the substituent in an equatorial position and another with it in an axial position.

| Conformer | Predicted Relative Stability | Basis of Prediction |

| Equatorial-Chair | Most Stable | Minimization of steric hindrance. scispace.comresearchgate.netrsc.org |

| Axial-Chair | Less Stable | Increased steric interactions. scispace.comresearchgate.net |

| Skew-Boat | Least Stable | High energetic penalty. acs.org |

Solvent Effects on Molecular Conformation

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. While in the gas phase the intrinsic stability of the conformers dictates the equilibrium, in solution, interactions with solvent molecules can shift this balance. nih.gov For this compound, polar solvents are likely to stabilize conformers with larger dipole moments.

Molecular dynamics simulations in explicit solvent can provide a more detailed picture of how the solvent influences the conformational landscape. Such simulations would model the dynamic interactions between the solute and solvent molecules, offering insights into the stability of different conformers and the energy barriers for interconversion between them in a solution environment. For instance, in aqueous solution, the ability of water molecules to form hydrogen bonds with the nitrogen and oxygen atoms of the solute could influence the preference for a particular conformation. scispace.com

Molecular Docking and Ligand-Target Interaction Prediction (Computational Perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

In the absence of empirical data for this compound, a theoretical binding site analysis would commence with the identification of potential protein targets. The 1,3,4-oxadiazole moiety is a known pharmacophore present in compounds targeting a range of enzymes and receptors. For instance, derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, vascular endothelial growth factor receptor 2 (VEGFR-2), and various microbial enzymes. mdpi.comnih.gov

A typical workflow for theoretical binding site analysis would involve:

Target Selection: Based on the structural similarity to known bioactive molecules, potential protein targets would be selected. For this compound, targets like COX-2 or VEGFR-2 could be hypothesized. nih.govnih.gov

Protein Preparation: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Binding Site Identification: Algorithms would be used to identify potential binding pockets on the protein surface. These are often hydrophobic cavities with specific hydrogen bonding sites.

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized.

The analysis would focus on the complementarity between the ligand and the binding pocket in terms of shape and chemical properties.

Following molecular docking, a computational interaction fingerprint is generated to summarize the binding mode. This fingerprint details the specific interactions between the ligand and the protein's amino acid residues. For this compound, the following interactions would be anticipated based on its structure:

Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring and the oxygen atom in the morpholine ring are potential hydrogen bond acceptors. nih.gov The hydrogen atoms on the morpholine ring could act as hydrogen bond donors.

Hydrophobic Interactions: The aliphatic morpholine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic 1,3,4-oxadiazole ring could participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

A hypothetical interaction fingerprint for this compound docked into a kinase active site, such as VEGFR-2, might look like the data presented in the interactive table below.

Hypothetical Interaction Fingerprint

| Interaction Type | Ligand Atom/Group | Protein Residue (Example) | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Oxadiazole Nitrogen | CYS 919 | 2.9 |

| Hydrogen Bond (Acceptor) | Morpholine Oxygen | ASP 1046 | 3.1 |

| Hydrophobic Interaction | Morpholine Ring | VAL 848 | 3.8 |

| Hydrophobic Interaction | Morpholine Ring | LEU 840 | 4.2 |

In Silico Property Prediction for Research Design Guidance

In silico tools are invaluable for predicting the physicochemical and pharmacokinetic properties of a compound before its synthesis, thus guiding the design of more promising drug candidates. asianpubs.org

Ligand efficiency (LE) is a metric used to optimize the binding affinity of a ligand to its target while considering its size. Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. A common method for evaluating drug-likeness is Lipinski's Rule of Five.

For this compound, we can predict these properties based on its structure.

Predicted Physicochemical Properties and Drug-likeness

| Parameter | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Status |

|---|---|---|---|

| Molecular Weight (g/mol) | 155.16 | ≤ 500 | Compliant |

| LogP (Octanol-water partition coefficient) | -0.5 to -0.2 (estimated) | ≤ 5 | Compliant |

| Hydrogen Bond Donors | 0 | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | 4 (2 from oxadiazole, 1 from morpholine oxygen, 1 from morpholine nitrogen) | ≤ 10 | Compliant |

| Molar Refractivity | ~38 cm³ | 40-130 | Compliant |

Based on these predictions, this compound is expected to exhibit good drug-like properties.

Theoretical bioavailability descriptors help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. japtronline.com These descriptors are crucial for designing compounds that can reach their target in the body.

Key theoretical bioavailability descriptors for this compound would include:

Topological Polar Surface Area (TPSA): This is a good indicator of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

Number of Rotatable Bonds: This influences conformational flexibility and bioavailability. Fewer rotatable bonds generally lead to better oral bioavailability.

Aqueous Solubility (LogS): This affects the absorption of the compound.

Predicted Bioavailability Descriptors

| Descriptor | Predicted Value for this compound | General Guideline for Good Oral Bioavailability |

|---|---|---|

| Topological Polar Surface Area (TPSA) | ~55 Ų | ≤ 140 Ų |

| Number of Rotatable Bonds | 1 | ≤ 10 |

| Aqueous Solubility (LogS) | -1.0 to -0.5 (estimated) | > -4 |

| Gastrointestinal Absorption | High (predicted) | High |

These predicted values suggest that this compound has a favorable profile for oral bioavailability, making it an interesting scaffold for further investigation in drug discovery programs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1,3,4 Oxadiazol 2 Yl Morpholine Analogs

Design Principles for Analog Library Generation

The generation of analog libraries for 3-(1,3,4-oxadiazol-2-yl)morpholine derivatives is guided by established medicinal chemistry principles. A primary strategy involves the hybridization of the 1,3,4-oxadiazole (B1194373) and morpholine (B109124) moieties, both of which are recognized pharmacophores, to create novel molecular frameworks with potentially enhanced biological activity. nih.govresearchgate.net The design often focuses on creating a central disubstituted five-membered heterocycle, a common feature in selective inhibitors of various enzymes. nih.gov

Key design considerations include:

Scaffold Hopping and Bioisosterism: The 1,3,4-oxadiazole ring is often used as a bioisostere for carboxylic acids, esters, and carboxamides, which can improve metabolic stability and cell permeability. derpharmachemica.commdpi.com

Introduction of Diverse Substituents: Analog libraries are generated by introducing a variety of substituents at key positions on both the oxadiazole and morpholine rings to explore the chemical space and identify key interactions with biological targets. nih.govmdpi.com

Fragment-Based Drug Design (FBDD): This approach involves identifying and linking small molecular fragments that bind to the target protein, a strategy that has been successfully applied to the design of oxadiazole-based inhibitors. nih.gov

Elucidation of Positional and Substituent Effects on Potential Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the oxadiazole and morpholine rings.

Substituents on the 1,3,4-Oxadiazole Ring: The 2 and 5 positions of the 1,3,4-oxadiazole ring are critical sites for modification and play a dominant role in defining the pharmacological activity. mdpi.comnih.gov For instance, in a series of 1,3,4-oxadiazole derivatives targeting Glycogen Synthase Kinase-3β (GSK-3β), the introduction of a benzimidazole (B57391) moiety at the 5-position of the oxadiazole ring was a key design element. nih.gov

Substituents on the Morpholine Ring: For morpholine-containing compounds, substitutions on the nitrogen atom and at other positions on the ring can significantly impact activity. For example, in a series of caspase 3 inhibitors, 4-methyl and 4-phenyl substituents on the morpholine ring were found to be the most potent. e3s-conferences.org

General Trends:

Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl groups at the 5-position of the 1,3,4-oxadiazole ring has been a common strategy to modulate activity. For example, compounds with a pyridyl substituent have shown notable anticancer activity. mdpi.com

Hydrophobic and Electronic Effects: The type and position of substituents on phenyl rings attached to the oxadiazole core greatly influence antimicrobial activity. For example, against P. aeruginosa, activity decreases in the order 4-NO₂ > 4-CH₃ ≥ 4-Cl ≥ 4-F ≥ 4-H ≥ 4-OH ≥ 4-N(CH₃)₂. nih.gov

Stereochemical Considerations and Enantiomeric Purity (if applicable)

While the parent compound this compound itself is achiral, the introduction of substituents on the morpholine ring or on side chains can create chiral centers. In such cases, the stereochemistry and enantiomeric purity of the analogs become crucial factors influencing their biological activity. The synthesis of enantiomerically pure α-amino acids and β-amino alcohols often utilizes morpholine as a starting material, highlighting the importance of stereocontrol in the synthesis of its derivatives. e3s-conferences.org For instance, the synthesis of isomeric 3-oxadiazolyl/triazolyl morpholines has been achieved through an electrochemical C-H oxidation/methoxylation of N-Boc morpholine, a key step that can potentially be adapted for stereoselective synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity.

Descriptor Selection and Calculation Methods

In QSAR studies of 1,3,4-oxadiazole and morpholine derivatives, a variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors typically include:

Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific steric fields in 3D-QSAR models like CoMFA. nih.govnih.gov

Hydrophobic Descriptors: LogP (lipophilicity). researchgate.net

Topological and Geometrical Descriptors: Parameters describing the size and branching of the molecule. researchgate.net

These descriptors are calculated using various quantum chemical methods and specialized software.

Model Development, Validation, and Predictive Capability

QSAR models are developed using statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) to establish a mathematical relationship between the descriptors and the biological activity. nih.gov The robustness and predictive power of these models are rigorously validated using techniques like:

Leave-One-Out (LOO) Cross-Validation: This method assesses the internal stability of the model, with a high Q² value (e.g., 0.64) indicating good stability. nih.gov

External Validation: The model's ability to predict the activity of a separate set of compounds (test set) not used in model development is evaluated. A high correlation coefficient (r²_test-set) for the test set (e.g., 0.91) signifies strong predictive capability. nih.govnih.gov

Progressive Scrambling and Golbraikh-Tropsha Criteria: These are additional validation methods to ensure the statistical significance and predictive power of the QSAR models. nih.gov

For example, a 3D-QSAR study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors yielded a CoMSIA model with a Q² of 0.64 and an r² of 0.93, demonstrating good statistical parameters. nih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. This model can then be used to screen virtual libraries for new potential inhibitors.

For instance, a pharmacophore model developed for FAAH antagonists based on a set of 21 compounds identified four key features: two hydrogen bond acceptor units, a hydrophobic part, and one aromatic ring unit. nih.gov This model was successfully used to predict the activity of a larger set of 55 compounds. nih.gov In the context of this compound analogs, the 1,3,4-oxadiazole moiety itself is a key pharmacophore due to its ability to participate in hydrogen bonding and its favorable metabolic profile. mdpi.com The combination of the oxadiazole and morpholine rings provides a versatile scaffold for designing compounds that can fit into the binding sites of various enzymes. nih.gove3s-conferences.org

Based on a comprehensive search of scientific literature, there is currently insufficient publicly available data to generate a detailed article on the in vitro biological and biochemical evaluation methodologies for the specific chemical compound “this compound” that adheres to the strict outline provided.

Detailed research findings, specific data tables, and in-depth discussions for the following sections, as requested, could not be located for this particular molecule:

In Vitro Biological and Biochemical Evaluation Methodologies for 3 1,3,4 Oxadiazol 2 Yl Morpholine

Receptor Interaction and Modulatory Studies (in vitro)

While the broader class of compounds containing 1,3,4-oxadiazole (B1194373) and morpholine (B109124) moieties has been the subject of various biological studies, the specific experimental data required to populate the requested article structure for "3-(1,3,4-Oxadiazol-2-yl)morpholine" is not present in the available literature. To generate the article as instructed would necessitate specific datasets, such as results from HTS campaigns, affinity constants (Kd), enzyme inhibition constants (IC50, Ki), and receptor modulation data, which are not published for this compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article that focuses solely on "this compound" while strictly adhering to the requested outline and content inclusions.

Radioligand Binding and Competition Assays

No publicly available scientific studies detailing the use of radioligand binding and competition assays to evaluate the interaction of this compound with specific biological targets were found. Consequently, no data on its binding affinity (Ki), inhibition constant (IC50) for receptor binding, or receptor occupancy is available.

Functional Cell-Based Assays (e.g., Reporter Gene Assays, Calcium Flux)

There is no information in the reviewed scientific literature regarding the evaluation of this compound in functional cell-based assays. This includes a lack of data from reporter gene assays, which would indicate its effect on gene expression under the control of a specific promoter, and from calcium flux assays, which would measure its impact on intracellular calcium levels, a key second messenger in many cellular signaling pathways.

Cellular Pathway Modulation

Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq in cell lines)

No studies were identified that have performed gene expression analysis, such as quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-Seq), on cell lines treated with this compound. Therefore, there is no data on which genes or cellular pathways may be transcriptionally modulated by this compound.

Protein Expression and Post-Translational Modification Studies (e.g., Western Blot, Immunoprecipitation)

The scientific literature lacks any reports on studies using methods like Western Blot or immunoprecipitation to investigate the effects of this compound on protein expression levels or post-translational modifications. As a result, its impact on specific protein targets and signaling cascades at the protein level remains uncharacterized.

Phenotypic Screening in Model Systems (e.g., Yeast, Bacteria, Non-Human Cell Lines)

Growth Inhibition and Viability Assays

No specific data from growth inhibition or viability assays for this compound in model systems such as yeast, bacteria, or non-human cell lines could be located in the available scientific literature. While numerous 1,3,4-oxadiazole derivatives have been screened for antimicrobial and cytotoxic activities, the results for this particular compound have not been published.

Morphological Changes Assessment

The evaluation of morphological changes in cells following in vitro exposure to a test compound is a fundamental methodology for assessing its cytotoxic and apoptotic potential. For novel chemical entities such as this compound, a series of microscopic techniques are employed to observe and quantify alterations in cellular and nuclear structure. These methods provide critical insights into the mechanisms of cell death induced by the compound.

Phase-Contrast Microscopy

Cell Shrinkage: A reduction in cell volume, often an early indicator of apoptosis.

Loss of Adhesion: In adherent cell lines, treated cells may detach from the culture substrate and appear rounded.

Membrane Blebbing: The formation of irregular bulges in the plasma membrane is a characteristic feature of apoptosis. bio-rad-antibodies.com

Cytoplasmic Vacuolization: The appearance of vacuoles in the cytoplasm can indicate cellular stress or autophagy.

Fluorescence Microscopy

To further elucidate the mode of cell death, fluorescence microscopy is utilized in conjunction with specific DNA-binding dyes. This approach allows for the detailed examination of nuclear morphology and plasma membrane integrity.

Acridine Orange/Ethidium Bromide (AO/EB) Staining

A widely used dual-staining method involves the use of Acridine Orange (AO) and Ethidium Bromide (EB) to differentiate between viable, apoptotic, and necrotic cells. researchgate.netnih.gov

Principle: AO is a vital dye that permeates both live and dead cells, intercalating with DNA to emit green fluorescence. EB, however, can only enter cells with compromised membrane integrity, where it binds to DNA and emits red fluorescence. bhu.ac.in

Interpretation: This differential uptake allows for the categorization of cells based on their morphology and fluorescence:

Viable cells: Exhibit a uniform green nucleus with an intact structure.

Early apoptotic cells: Display a bright green nucleus with condensed or fragmented chromatin.

Late apoptotic cells: Show condensed and fragmented chromatin that is stained orange-red due to the entry of EB.

Necrotic cells: Have a uniformly orange-red stained nucleus with a swollen appearance.

4′,6-diamidino-2-phenylindole (DAPI) Staining

DAPI is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA. betalifesci.comthermofisher.com It is used to specifically visualize the nucleus and identify morphological changes associated with apoptosis.

Principle: DAPI readily crosses the plasma membrane of both live and fixed cells, and upon binding to DNA, its fluorescence is significantly enhanced, emitting a bright blue light under UV excitation. betalifesci.comyoudobio.com

Interpretation: In healthy cells, DAPI staining reveals a round, uniformly stained nucleus. In apoptotic cells, DAPI highlights nuclear shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis), which appear as brightly stained, condensed, or fragmented bodies. bosterbio.com

Research Findings on Related 1,3,4-Oxadiazole Derivatives

While specific data on this compound is not available, studies on other 1,3,4-oxadiazole derivatives have consistently demonstrated their ability to induce morphological changes characteristic of apoptosis in various cancer cell lines. For instance, treatment of HeLa and Hep-2 cancer cells with certain 1,3,4-oxadiazole derivatives led to the appearance of apoptotic bodies, as confirmed by AO/EB and propidium iodide staining. nih.gov

The following table summarizes representative findings of morphological changes induced by various 1,3,4-oxadiazole derivatives in different cancer cell lines.

| Derivative | Cell Line | Method | Observed Morphological Changes |

| Asymmetric disulphides of 1,3,4-oxadiazole | SMMC-7721 (Liver Cancer) | Not Specified | Inhibition of cell growth |

| 1,3,4-oxadiazole thioether derivatives | HepG2 (Liver Cancer), SGC-7901 (Gastric Cancer), MCF-7 (Breast Cancer) | Not Specified | Potent anticancer activity, with one derivative showing an IC50 value of 0.7 ± 0.2 µM against HepG2. |

| Morpholine-benzimidazole-oxadiazole derivatives | HT-29 (Colon Cancer) | MTT Assay, Flow Cytometry | One derivative exhibited high cytotoxic activity with an IC50 of 3.103 ± 0.979 μM and was selective for cancer cells over normal fibroblast cells. nih.gov |

| Quinoline-conjugated 1,3,4-oxadiazoles | HepG2 (Liver Cancer), SGC-7901 (Gastric Cancer), MCF-7 (Breast Cancer) | TRAP-PCR-ELISA | Significant in vitro anticancer activity, with some derivatives showing IC50 values between 0.8 ± 0.2 µM and 1.2 ± 0.2 µM against the HepG2 line. |

Mechanistic Elucidation of 3 1,3,4 Oxadiazol 2 Yl Morpholine Interactions

Molecular Mode of Action Analysis

The 1,3,4-oxadiazole (B1194373) scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities. jchemrev.comnih.gov The molecular mechanisms underlying these activities are diverse and often involve the inhibition of key enzymes or the modulation of protein-protein interactions.

A significant body of research has focused on the anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. nih.gov For instance, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, and telomerase. nih.gov The anti-proliferative effects of these compounds are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. acs.orgnih.gov

In the realm of infectious diseases, 1,3,4-oxadiazoles have been investigated as potential antibacterial and antifungal agents. mdpi.comnih.govmdpi.com Their mode of action in bacteria can involve the inhibition of essential enzymes such as DNA gyrase and peptide deformylase. mdpi.comnih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of their target enzymes. mdpi.comnih.gov

Furthermore, some 1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity, which is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. tandfonline.com By blocking the activity of COX-1 and COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.

The following table summarizes the diverse molecular modes of action reported for various 1,3,4-oxadiazole derivatives.

| Biological Activity | Molecular Target/Mechanism | Reference |

| Anticancer | Inhibition of thymidylate synthase, HDAC, topoisomerase II, telomerase | nih.gov |

| Anticancer | Induction of apoptosis | acs.orgnih.gov |

| Antibacterial | Inhibition of DNA gyrase | mdpi.com |

| Antibacterial | Inhibition of peptide deformylase | nih.gov |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | tandfonline.com |

Allosteric Modulation Investigations

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating receptor activity. This mode of action can provide greater selectivity and a more nuanced physiological response compared to direct agonists or antagonists.

While the investigation of allosteric modulation is a prominent area in drug discovery, specific studies on 3-(1,3,4-oxadiazol-2-yl)morpholine or closely related 1,3,4-oxadiazole derivatives as allosteric modulators are not extensively reported in the public domain. However, research on isomeric oxadiazole scaffolds provides proof-of-concept for this mechanism. For example, derivatives of the 1,2,4-oxadiazole (B8745197) isomer have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 4 (mGluR4). These compounds were found to enhance the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor themselves.

The potential for 1,3,4-oxadiazole derivatives to act as allosteric modulators remains an area for future investigation. The structural and electronic properties of the 1,3,4-oxadiazole ring could allow for specific interactions with allosteric binding pockets on various G protein-coupled receptors (GPCRs) or other protein targets.

Co-crystallography and Structural Biology Investigations of Ligand-Target Complexes

Co-crystallography and other structural biology techniques are invaluable tools for elucidating the precise binding modes of ligands with their protein targets at an atomic level. This information is crucial for understanding the mechanism of action and for guiding structure-based drug design efforts.

The following table provides examples of publicly available co-crystal structures of 1,3,4-oxadiazole derivatives in complex with their protein targets.

| Compound Class | Protein Target | PDB Code | Reference |

| Oxadiazole derivative | KRAS | 9IAP | acs.org |

Note: The availability of specific co-crystal structures can be explored further in the Protein Data Bank (PDB).

Proteomics and Metabolomics Approaches for Target Identification (in vitro systems)

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Proteomics and metabolomics are powerful, large-scale approaches that can be used to identify these targets and to understand the broader cellular response to a compound.

| Approach | Application to 1,3,4-Oxadiazoles | Key Findings | Reference |

| Chemical Proteomics (ABPP) | Target identification of antibacterial 1,3,4-oxadiazol-2-ones in MRSA | Identification of multiple serine and cysteine hydrolase targets, revealing a polypharmacological mode of action. | acs.orgnih.gov |

Future Directions and Emerging Research Avenues for 3 1,3,4 Oxadiazol 2 Yl Morpholine

Exploration of Novel and Efficient Synthetic Pathways

The development of robust and efficient synthetic routes is fundamental to enabling comprehensive investigation of 3-(1,3,4-Oxadiazol-2-yl)morpholine and its analogues. Traditional methods for synthesizing 1,3,4-oxadiazoles often involve the cyclodehydration of diacylhydrazines using harsh reagents like phosphorus oxychloride or thionyl chloride. nih.gov Future research should pivot towards more sustainable and efficient "green chemistry" approaches. mdpi.com

Promising methodologies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the synthesis of N-heterocyclic compounds. mdpi.comnih.gov

Flow Chemistry: Performing reactions in continuous flow systems offers enhanced control over reaction parameters, improves safety, and can be readily scaled up. numberanalytics.com

Novel Dehydrating Agents: The use of milder and more selective dehydrating agents, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC), presents a high-yielding alternative to traditional methods. nih.gov

These modern synthetic strategies will be crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Table 1: Comparison of Potential Synthetic Approaches

| Method | Traditional Approach (e.g., POCl₃) | Modern Approaches (e.g., MAOS, Flow) |

| Reagents | Often harsh, corrosive | Milder, more environmentally benign |

| Reaction Time | Hours to days | Minutes to hours |

| Yields | Variable | Often higher and more reproducible |

| Sustainability | High waste, energy intensive | Reduced waste, more energy efficient |

| Scalability | Can be challenging | More readily scalable |

Application of Advanced Computational Modeling Techniques

Computational tools are indispensable for accelerating the discovery process and providing deep molecular insights. nih.gov For this compound, in silico studies can predict its properties and guide experimental work.

Key computational applications include:

Molecular Docking: To predict the binding affinity and orientation of the compound within the active sites of various biological targets. Docking studies have been successfully used to correlate the activity of oxadiazole derivatives with their ability to bind targets like the colchicine (B1669291) binding site of tubulin. researchgate.net

Pharmacophore Modeling: To identify the essential 3D structural features required for biological activity, enabling the rational design of more potent analogues.

ADME/Tox Prediction: In silico tools like the SwissADME web tool can forecast absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, helping to prioritize compounds with favorable drug-like profiles. acs.org

Molecular Dynamics (MD) Simulations: To study the stability of the compound when bound to a target protein over time, confirming that the interactions are maintained. acs.org

These computational approaches will allow researchers to efficiently screen virtual libraries and focus laboratory efforts on the most promising candidates. nih.gov

Table 2: Potential Applications of Computational Modeling

| Technique | Application for this compound |

| Molecular Docking | Predict binding modes and affinities to potential enzyme targets (e.g., kinases, COX-2). nih.gov |

| DFT Studies | Analyze electronic structure and reactivity to understand chemical stability. |

| ADME Prediction | Forecast pharmacokinetic properties like oral bioavailability and blood-brain barrier penetration. acs.org |

| MD Simulations | Assess the stability of the ligand-protein complex over time. acs.org |

Diversification of Biological Target Landscape for Academic Inquiry

The 1,3,4-oxadiazole (B1194373) scaffold is a "privileged structure" known to interact with a wide array of biological targets. mdpi.comijper.org This versatility suggests that this compound could be active in multiple therapeutic areas. The morpholine (B109124) ring is also a key component in many approved drugs, often enhancing potency and improving pharmacokinetic properties.

Future academic inquiry should explore a diverse range of potential targets:

Anticancer: The 1,3,4-oxadiazole core is found in many compounds with potent anticancer activity, acting through mechanisms like inhibition of enzymes (e.g., telomerase, HDACs, thymidylate synthase) and kinases (e.g., VEGFR-2). nih.govacs.orgmdpi.com

Antidiabetic: Oxadiazole derivatives have been shown to modulate targets involved in glucose metabolism, such as α-glucosidase and GSK-3β. nih.gov

Anti-inflammatory: Many oxadiazole compounds exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. nih.govnih.gov

Antimicrobial and Antiparasitic: The scaffold has been a foundation for developing agents against various pathogens, including bacteria, fungi, and parasites like Trypanosoma brucei. nih.govnih.govmdpi.com

Neurological Disorders: Derivatives have been investigated for anticonvulsant and antidepressant activities, suggesting potential applications in central nervous system (CNS) disorders. researchgate.netnih.gov

Systematic screening against these and other target classes will be essential to map the full biological activity profile of this compound.

Development of Chemical Probes and Molecular Tools

Beyond therapeutic potential, this compound can serve as a valuable scaffold for creating chemical probes. These molecular tools are crucial for studying complex biological processes and identifying novel drug targets.

Future research could focus on developing:

Affinity-Based Probes: By incorporating a reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or a photo-reactive group), the compound could be used in proteomics experiments to covalently label its direct biological targets, helping to deconvolute its mechanism of action. nih.gov

Fluorescent Probes: Attaching a fluorophore to the scaffold could enable researchers to visualize the compound's distribution within cells and tissues using advanced microscopy techniques.

Structure-Activity Relationship (SAR) Probes: Systematically modifying the morpholine and oxadiazole rings and evaluating the effect on activity can elucidate which parts of the molecule are critical for target engagement.

The development of such probes would provide powerful tools for the broader chemical biology community.

Integration with Emerging Technologies in Chemical Biology Research

To stay at the forefront of discovery, research on this compound should be integrated with cutting-edge technologies that are revolutionizing drug development. numberanalytics.comnih.gov

Key emerging areas for integration include:

High-Throughput Screening (HTS): Utilizing automated platforms to rapidly test a library of oxadiazole-morpholine derivatives against a vast number of biological targets can accelerate the discovery of new leads. numberanalytics.com

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing data from oxadiazole and morpholine compounds to predict the activity of new derivatives, identify novel synthetic routes, and optimize molecular design for multiple properties simultaneously. numberanalytics.com

DNA-Encoded Libraries (DEL): A library of analogues could be synthesized with unique DNA tags, allowing for the simultaneous screening of millions of compounds against a protein target of interest in a single experiment.

PROTAC and Molecular Glues: The scaffold could be explored as a building block for developing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins rather than just inhibiting them.

By embracing these technologies, researchers can significantly enhance the efficiency and innovative potential of their work on this promising chemical scaffold. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3-(1,3,4-Oxadiazol-2-yl)morpholine to improve yield and purity?

Answer: The synthesis of this compound derivatives typically involves cyclization of hydrazine precursors or multicomponent reactions. Key optimization strategies include:

- Reagent selection : Use dehydrating agents like POCl₃ or coupling agents (e.g., DCC) for oxadiazole ring formation .

- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes at 80–100°C) compared to traditional heating .

- Catalysts : Morpholine can act as a base catalyst in multicomponent Gewald reactions to enhance reaction efficiency .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Example Table: Synthesis Optimization Parameters

| Condition | Traditional Method | Optimized Method (Microwave) |

|---|---|---|

| Reaction Time | 6–12 hours | 30–60 minutes |

| Temperature | 60–80°C | 80–100°C |

| Yield Improvement | 40–60% | 70–85% |

| Data derived from |

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer: Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the morpholine and oxadiazole ring systems. For example, oxadiazole protons resonate at δ 8.2–8.5 ppm .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous oxadiazole-morpholine hybrids .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .

Advanced Questions

Q. How do substituent variations on the oxadiazole ring influence the compound's biological activity?

Answer: Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., CF₃) : Enhance antimicrobial activity by increasing membrane permeability .

- Methoxy/methylsulfanyl substituents : Improve anticancer potency via selective enzyme inhibition (e.g., topoisomerase II) .

- Hydrophobic groups (e.g., cyclopentyl) : Augment binding to hydrophobic enzyme pockets, as seen in urease inhibition studies .

Q. Example Table: Substituent Effects on Biological Activity

| Substituent | Activity (IC₅₀) | Target Enzyme |

|---|---|---|

| -CF₃ | 2.1 µM | Cytochrome P450 |

| -OCH₃ | 4.5 µM | Topoisomerase II |

| -SCH₃ | 3.8 µM | Dihydrofolate reductase |

| Data derived from |

Q. What strategies can resolve contradictions in antimicrobial efficacy data across different studies involving this compound?

Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for MIC determination to ensure consistency in microbial strain selection and growth conditions .

- Comparative controls : Benchmark against known antibiotics (e.g., ciprofloxacin) to calibrate potency .

- Mechanistic studies : Validate target engagement via enzyme inhibition assays (e.g., β-lactamase activity) to distinguish direct vs. indirect effects .

Q. How can computational methods aid in predicting the drug-likeness of this compound derivatives?

Answer:

- Molecular docking : Predict binding affinity to targets like EGFR or PARP using AutoDock Vina .

- ADMET profiling : Tools like SwissADME estimate permeability (LogP < 5), metabolic stability (CYP450 interactions), and toxicity (AMES test) .

- QSAR models : Correlate substituent properties (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Intermediate stability : Oxadiazole precursors may degrade under prolonged heating; use flow chemistry for continuous production .

- Purification hurdles : High-polarity derivatives require advanced techniques (e.g., preparative HPLC) .

- Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling (e.g., genotoxic nitrosamine limits) .

Q. Data Contradiction Analysis

Q. Why do some studies report strong anticancer activity while others show limited efficacy for structurally similar derivatives?

Answer: Divergent results may stem from:

Q. Methodological Recommendations

Q. How should researchers design assays to evaluate the dual antimicrobial/anticancer potential of this compound?

Answer:

- Parallel screening : Test against Gram-positive/-negative bacteria and cancer cell lines (e.g., MDA-MB-231, A549) .

- Selectivity index (SI) : Calculate IC₅₀ ratios (cancer vs. normal cells) to assess therapeutic windows .

- Resistance profiling : Serial passage assays identify mutation-driven resistance in pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.